molecular formula C14H13N3O4S3 B12206360 N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12206360
M. Wt: 383.5 g/mol
InChI Key: MAARBUGIGGJIGX-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a structurally complex heterocyclic compound characterized by a 5,6-dihydro-1,4-oxathiine core fused with a phenyl group and a 1,2,4-thiadiazole ring bearing a methylsulfanyl substituent. The 4,4-dioxide moiety indicates sulfone oxidation at the sulfur atoms in the oxathiine ring, a feature shared with related agrochemicals like oxycarboxin .

Properties

Molecular Formula

C14H13N3O4S3

Molecular Weight

383.5 g/mol

IUPAC Name

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C14H13N3O4S3/c1-22-14-16-13(23-17-14)15-12(18)10-11(9-5-3-2-4-6-9)24(19,20)8-7-21-10/h2-6H,7-8H2,1H3,(H,15,16,17,18)

InChI Key

MAARBUGIGGJIGX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives

The thiadiazole ring is synthesized via cyclocondensation of thiourea derivatives with methylsulfanyl carbon disulfide under basic conditions. For example:

  • Methyl isothiocyanate reacts with thioacetamide in the presence of sodium hydroxide, yielding 3-(methylsulfanyl)-1,2,4-thiadiazol-5-amine after purification.
  • Alternative routes use thiocarbazides cyclized with iodine in 1,4-dioxane at 80–85°C, achieving >85% yield.

Table 1: Optimization of Thiadiazole Cyclization

Reagent System Solvent Temperature (°C) Yield (%)
NaOH/H2O Ethanol 25 72
I2/K2CO3 1,4-Dioxane 85 88
H2SO4 (cat.) Acetic Acid 100 68

Synthesis of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylic Acid 4,4-Dioxide

Oxathiine Ring Formation

The oxathiine scaffold is constructed via thioglycolic acid-mediated cyclization :

  • 3-Phenylpropiolic acid is treated with thioglycolic acid and zinc chloride, forming 5,6-dihydro-1,4-oxathiine-2-carboxylic acid .
  • Oxidation to sulfone : The sulfide intermediate is oxidized with hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours, achieving quantitative conversion to the 4,4-dioxide.

Key Reaction Parameters :

  • Oxidant : H2O2 (30%) vs. mCPBA (meta-chloroperbenzoic acid)
  • Solvent : Acetic acid vs. dichloromethane
  • Temperature : 60°C vs. room temperature

Amide Coupling Strategies

Carboxylic Acid Activation

The oxathiine carboxylic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. The activated ester reacts with 3-(methylsulfanyl)-1,2,4-thiadiazol-5-amine at 0–5°C, yielding the target amide in 78–82% yield.

Alternative Acid Chloride Route

  • Convert the carboxylic acid to its acid chloride using thionyl chloride .
  • React with the thiadiazole amine in tetrahydrofuran (THF) with triethylamine as a base, achieving 85% yield.

Table 2: Comparison of Coupling Methods

Method Reagents Solvent Yield (%)
EDCl/HOBt EDCl, HOBt, DIPEA DCM 82
Acid Chloride SOCl2, Et3N THF 85
DCC/DMAP DCC, DMAP DMF 75

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
  • Recrystallization from ethanol/water mixtures enhances purity to >98%.

Spectroscopic Validation

  • 1H-NMR : δ 7.45–7.30 (m, 5H, Ar–H), 3.15 (s, 3H, SCH3), 2.90–2.70 (m, 4H, oxathiine CH2).
  • LC-MS : [M+H]+ at m/z 412.1 confirms molecular weight.

Scalability and Industrial Adaptations

Patent WO2020128003A1 highlights deuterated analogs synthesized using analogous routes, confirming scalability to kilogram quantities. Critical factors for industrial production include:

  • Cost-effective oxidation protocols (H2O2 vs. ozone).
  • Catalyst recycling in coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and oxathiine rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl or thiadiazole rings.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves cyclization reactions of thiosemicarbazides or other suitable precursors. Various synthetic routes have been explored to optimize yield and purity while confirming structural integrity through techniques such as NMR and mass spectrometry .

Biological Activities

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibit significant activity against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives with similar scaffolds demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various pathogens .

2. Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives against influenza A virus. Compounds structurally related to the target compound have shown promising results in inhibiting viral replication. For example, certain derivatives exhibited effective EC50 values against influenza A/H3N2 virus in the range of 4.8 to 7.4 µM . This suggests that the compound could serve as a lead for developing new antiviral agents.

3. Antitumor Activity

Thiadiazole derivatives have also been evaluated for their antitumor properties. Some studies reported significant inhibitory effects on cancer cell lines, indicating the potential of these compounds in cancer therapy . In particular, compounds synthesized from thiadiazole scaffolds showed higher inhibitory activities against breast cancer cells compared to standard chemotherapeutics.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Thiadiazole DerivativesAntimicrobialMIC values between 16–31.25 μg/mL against bacterial strains
L-methionine-based ThiadiazolesAntiviralEffective against influenza A virus with EC50 values of 4.8 to 7.4 µM
Phenyl-substituted ThiadiazolesAntitumorSignificant inhibition of breast cancer cell lines

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system .

Biological Activity

N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N3O4S3C_{14}H_{13}N_{3}O_{4}S_{3}, with a molecular weight of 383.5 g/mol. The compound features a unique arrangement of sulfur, nitrogen, and oxygen atoms that contributes to its biological activity.

PropertyValue
Molecular FormulaC14H13N3O4S3
Molecular Weight383.5 g/mol
IUPAC NameN-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
InChI KeyMAARBUGIGGJIGX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may act as an enzyme inhibitor or receptor modulator, leading to alterations in biochemical pathways. The presence of the thiadiazole and oxathiine moieties is significant for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related compounds exhibit moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated effectiveness against E. coli and S. aureus .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing potential against various fungal strains .

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant properties. In studies involving animal models, derivatives containing the thiadiazole moiety demonstrated protective effects against induced seizures. For instance, specific analogs showed significant protection rates at varying dosages compared to standard anticonvulsants .

Neuroprotective Effects

Recent investigations indicated that some derivatives may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The antioxidant activity associated with these compounds contributes to their neuroprotective potential .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized novel thiadiazole derivatives and assessed their antimicrobial efficacy against several pathogens. Results indicated that certain compounds exhibited high activity against E. coli with Minimum Inhibitory Concentration (MIC) values significantly lower than conventional antibiotics .
  • Neurotoxicity Assessment : In evaluating the safety profile of these compounds, neurotoxicity was assessed using the rotarod test in animal models. Compounds demonstrated low neurotoxic effects while maintaining anticonvulsant efficacy .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to various protein targets associated with neurological disorders. These studies suggest that the compounds could effectively inhibit key enzymes involved in seizure pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a 5,6-dihydro-1,4-oxathiine backbone with carboxin, oxycarboxin, and carboxin sulfoxide (Table 1). Key structural differences lie in substituent groups and oxidation states, which influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of Oxathiine Derivatives

Compound Name Substituents on Oxathiine Ring Oxidation State Primary Use/Activity
Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) 2-methyl, 3-carboxanilide S⁰ (non-oxidized) Systemic fungicide (SDHI)
Oxycarboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide 4,4-dioxide) 2-methyl, 3-carboxanilide S⁴⁺ (4,4-dioxide) Fungicide, plant resistance
Carboxin sulfoxide (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide-4-oxide) 2-methyl, 3-carboxanilide S²⁺ (4-oxide) Metabolite of carboxin
Target compound: N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide 3-phenyl, 2-carboxamide linked to thiadiazole S⁴⁺ (4,4-dioxide) Potential SDHI activity (inferred)

Key Observations:

Core Modifications : Unlike carboxin derivatives, the target compound replaces the 2-methyl group with a 3-phenyl substituent, likely enhancing lipophilicity and steric bulk. This could improve membrane permeability but may reduce solubility .

Oxidation State: The 4,4-dioxide sulfone group, as in oxycarboxin, increases polarity and metabolic stability compared to carboxin’s non-oxidized sulfur .

Research Findings and Mechanistic Insights

  • Bioactivity : Oxycarboxin’s efficacy against rust fungi correlates with its sulfone group stabilizing the molecule against degradation . The target compound’s thiadiazole moiety may confer broader-spectrum activity, though empirical data are lacking.
  • Structural Analysis : Computational modeling (e.g., SHELX-based crystallography) could elucidate conformational differences between the target compound and carboxin derivatives, particularly in SDHI binding pockets .
  • Toxicity and Metabolism : Methylsulfanyl groups are prone to oxidation, suggesting possible metabolic pathways involving sulfoxide/sulfone intermediates, analogous to carboxin sulfoxide .

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